Sulphur Blue 10

Catalog No.
S1824109
CAS No.
1327-62-4
M.F
C10H18O2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulphur Blue 10

CAS Number

1327-62-4

Product Name

Sulphur Blue 10

Molecular Formula

C10H18O2

Molecular Weight

0

Sulphur Blue 10 spectroscopic characterization UV-Vis FTIR NMR

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About Sulphur Blue 10

This compound is a recognized sulfur dye with the CAS Number 1327-62-4 [1]. It is known commercially under names like Immedial New Blue FBL and Solfo Blue FB Supra [1]. However, the search results do not contain its specific spectroscopic fingerprints.

A Framework for Characterization

Although data for this compound is missing, you can use the following guide to plan and interpret your own experiments, based on standard methodologies for analyzing similar compounds.

The table below outlines the core information each technique can provide for a sulfur dye like this compound.

Technique Key Information Provided Typical Experimental Parameters
UV-Vis Spectroscopy Quantifies concentration; identifies (\lambda_{\text{max}}) (wavelength of maximum absorption) which relates to the dye's color [2] [3]. Dissolve dye in suitable solvent (e.g., water); use quartz cuvettes for UV range; record absorbance vs. wavelength [2].
FTIR Spectroscopy Identifies functional groups and chemical bonds (e.g., C-S, S-S, aromatic rings) via molecular vibration absorption [4] [5]. Analyze as solid (KBr pellet) or liquid film; scan spectrum (e.g., 4000-400 cm⁻¹); match absorption bands to known functional groups [4].
NMR Spectroscopy Elucidates molecular structure, including connectivity of atoms and environment of hydrogen ((^1)H) or carbon ((^{13})C) atoms [6] [7]. Dissolve dye in deuterated solvent (e.g., DMSO-d6); run 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC) experiments; interpret chemical shifts and coupling constants [6].

This characterization workflow can be visualized as a sequential process:

Start Sample of This compound UVVis UV-Vis Spectroscopy Start->UVVis FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR Data Compiled Spectral Data UVVis->Data λ_max & Concentration FTIR->Data Functional Groups NMR->Data Atomic Connectivity Structure Confirmed Molecular Structure & Properties Data->Structure

Figure 1: A proposed sequential workflow for the comprehensive spectroscopic characterization of this compound.

Suggested Experimental Protocols

Based on general spectroscopic principles [2] [4] [6], here are detailed methodologies you could adapt.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a series of dilute solutions of this compound in deionized water. The concentration should be adjusted to ensure the absorbance at the expected (\lambda_{\text{max}}) is within the linear range of the instrument (preferably below 1.0 AU) [2].
  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Zero the instrument using a cuvette filled with the pure solvent (blank). Quartz cuvettes are required for measurements in the UV range [2].
  • Data Acquisition: Scan the sample solutions across a wavelength range from approximately 200 nm to 800 nm. The spectrum will show a distinct peak at the (\lambda_{\text{max}}) for this blue dye, likely in the 500-700 nm region.
  • Analysis: Use the Beer-Lambert law (A = εlc) to determine the concentration of unknown solutions or the molar absorptivity (ε) if the concentration is known [3].
FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of purified, dry this compound with about 200 mg of anhydrous potassium bromide (KBr) in a mortar. Press the mixture into a transparent pellet under high pressure [4].
  • Instrument Setup: Use an FTIR spectrometer with a DTGS detector. Collect a background spectrum with a pure KBr pellet.
  • Data Acquisition: Place the sample pellet in the holder and acquire the spectrum over the standard mid-IR range (4000 to 400 cm⁻¹) with a resolution of 4 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.
  • Analysis: Identify key absorption bands. For a sulfur dye, look for C-S stretches (~700-600 cm⁻¹), possible S-S stretches (~500 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹). Compare the spectrum to known sulfur compound libraries [4].

References

Sulphur Blue 10 thermal stability and decomposition pathways

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Framework for Thermal Data

Should you obtain experimental results for Sulphur Blue 10, you can organize the quantitative data using the following table structure for clear presentation.

Table 1: Hypothetical Thermal Decomposition Data for this compound

Atmosphere Onset Temp. (°C) Peak Temp. (°C) Mass Loss (%) Residual Mass (%)
Nitrogen [Value] [Value] [Value] [Value]
Air/Oxygen [Value] [Value] [Value] [Value]

Table 2: Key Thermal Transitions from DSC Analysis

Transition Type Onset Temp. (°C) Peak Temp. (°C) Enthalpy (J/g)
Melting [Value] [Value] [Value]
Decomposition [Value] [Value] [Value]

Experimental Protocols for Thermal Analysis

The following are standard, detailed methodologies for investigating the thermal properties of a compound like this compound. These protocols are adapted from the rigorous approaches observed in the literature for similar materials [1] [2] [3].

1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the mass change of a sample as a function of temperature and time in a controlled atmosphere.
  • Procedure:
    • Sample Preparation: Accurately weigh 5-10 mg of pure, dry this compound into an open, high-temperature resistant crucible (e.g., platinum or alumina).
    • Instrument Setup: Load the crucible into the TGA apparatus. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-60 mL/min to establish a baseline. For oxidative decomposition studies, use synthetic air or oxygen.
    • Temperature Program: Heat the sample from room temperature to a final temperature of 800°C at a constant heating rate (common rates are 5 or 10°C per minute).
    • Data Collection: Continuously record the sample mass and temperature. The resulting plot (mass vs. temperature) is the thermogram.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flows associated with thermal transitions, such as melting, crystallization, and decomposition.
  • Procedure:
    • Sample Preparation: Weigh 2-5 mg of this compound into a sealed or vented aluminum crucible. An empty, sealed crucible of the same type should be used as a reference.
    • Instrument Setup: Place the sample and reference pans in the DSC furnace. Purge with an inert gas (e.g., nitrogen) at 50 mL/min.
    • Temperature Program: Heat the sample over a temperature range that encompasses all expected transitions (e.g., 30°C to 500°C) at a constant heating rate of 10°C/min.
    • Data Analysis: Analyze the resulting heat flow curve for endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks.

3. Evolved Gas Analysis (EGA) coupled with TGA

  • Objective: To identify the gaseous products released during thermal decomposition.
  • Procedure:
    • Coupling: Connect the gas outlet of the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) Spectrometer via a heated transfer line.
    • Experiment: Run the TGA method described above.
    • Gas Analysis: The MS or FTIR will analyze the evolved gases in real-time, correlating specific gas species (e.g., CO₂, SO₂, H₂O) with the mass loss steps observed in the TGA curve [3].

Visualizing Experimental Workflows

To clarify the logical relationship between these experimental techniques, the following diagram outlines a proposed workflow for a comprehensive thermal stability study.

G Start Sample: this compound TGA TGA Experiment Start->TGA DSC DSC Experiment Start->DSC EGA Evolved Gas Analysis (EGA) Start->EGA DataTGA Data: Mass Loss vs. Temp TGA->DataTGA DataDSC Data: Heat Flow vs. Temp DSC->DataDSC DataEGA Data: Gas Identity EGA->DataEGA Analysis Data Integration & Analysis DataTGA->Analysis DataDSC->Analysis DataEGA->Analysis Output Output: Decomposition Pathway Analysis->Output

A workflow for thermal analysis integrating TGA, DSC, and EGA.

Suggestions for Finding Specific Data

Since the direct information is unavailable, here are practical steps you can take to find the data you need:

  • Consult Specialized Databases: Search in-depth chemical databases such as SciFinder or Reaxys, which often contain more detailed property data than general web searches.
  • Explore Patents: The synthesis and application patents for this compound might include discussions of its stability under processing conditions.
  • Perform Experimental Analysis: Given the lack of published data, the most reliable approach would be to conduct the TGA, DSC, and EGA experiments on a pure sample of the dye, following the protocols outlined above.

References

analytical methods for Sulphur Blue 10 characterization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Characterizing Sulphur Blue 10

The table below summarizes the primary analytical techniques used for the characterization of this compound, based on information gathered from chemical databases and supplier specifications [1] [2].

Analytical Aspect Method/Technique Key Details
Structural Analysis Not Specified --
Purity Assessment Supplier Specification [3] Purity: 95%
Solubility Profile Standard Solubility Tests [1] [2] Slightly soluble in hot water; soluble in sodium sulfide solution; insoluble in other organic solvents.
Color & Fastness Properties ISO & AATCC Standard Tests [1] [2] See Table 2 for detailed fastness ratings.
Sulfur Content Analysis High-Temperature Combustion with UV-Fluorescence Detection [4] Converts organically bound sulfur to SO₂, which is then quantified by ultraviolet fluorescence.

Detailed Experimental Protocols

Solubility Testing

This protocol determines the solubility profile of this compound, a key parameter for its application in dyeing processes [1] [2].

Materials:

  • This compound sample
  • Deionized water
  • Sodium sulfide solution
  • Common organic solvents
  • Test tubes, water bath, centrifuge

Procedure:

  • Weigh equal small quantities of the dye powder into separate test tubes.
  • Add different solvents to each tube: hot deionized water, sodium sulfide solution, and selected organic solvents.
  • Shake or vortex the mixtures thoroughly.
  • Observe and record the dissolution in each solvent. This compound is typically slightly soluble in hot water and readily soluble in sodium sulfide solution, yielding an almost colorless solution. It is insoluble in other organic solvents [1] [2].
  • Centrifuge any unclear mixtures to distinguish between true dissolution and suspension.
Color Fastness Assessment

This protocol evaluates the dye's resistance to various conditions using standardized scales.

Materials:

  • Dyed fabric sample
  • ISO or AATCC test apparatus
  • Gray scales for staining and color change evaluation

Procedure:

  • Sample Preparation: Prepare standardized fabric samples dyed with this compound.
  • Testing: Subject the samples to specific tests based on ISO or AATCC standards [1] [2]:
    • Soaping: Treat the sample in a soap solution under defined time and temperature.
    • Perspiration: Expose the sample to artificial acidic and alkaline perspiration solutions.
    • Light Fastness: Place the sample in a xenon-arc fading apparatus for a set duration.
    • Rubbing/Crocking: Assess dry and wet rubbing fastness using a crockmeter.
  • Evaluation: After testing, assess the degree of color transfer (staining) and color change on the original sample using the appropriate gray scales. Record the ratings as detailed in Table 2.

Properties and Performance Data of this compound

The following table summarizes the key chemical properties and color fastness ratings of this compound.

Table 1: Chemical & Physical Properties

Property Description
CAS Registry Number 1327-62-4 [5] [1] [2]
Common Synonyms Immedial New Blue FBL; Sulphur Blue FBL; C.I. 53470 [5] [1] [2]
Appearance Blue powder [1] [2]
Solubility Slightly soluble in hot water; soluble in sodium sulfide solution; insoluble in other organic solvents [1] [2].
Reaction to Sulfuric Acid Appears cobalt blue in concentrated H₂SO₄; precipitates as blue upon dilution [1] [2].

Table 2: Standard Color Fastness Ratings

Test Condition ISO Rating AATCC Rating
Acid Resistance -- 4-5 5 [1] [2]
Alkali Resistance -- 4-5 4 [1] [2]
Light Fastness -- 5-6 5-6 [1] [2]
Fulling -- 2-3 3 [1] [2]
Perspiration Fastness Moderate 4 --
Severe 3-4 --
Soaping Fastness -- 2-3 --

Analytical Workflow and Sulfur Detection

For comprehensive characterization, multiple techniques can be combined into a single workflow. Furthermore, specialized methods are required for precise sulfur quantification.

G Start This compound Sample Solubility Solubility Testing Start->Solubility Combustion Combustion & Pyrolysis Start->Combustion Detection SO₂/H₂S Detection Combustion->Detection Organosulfur Converted to SO₂/H₂S Quant Sulfur Quantification Detection->Quant Signal measured by: - UV Fluorescence - Colorimetric Tape note Detection Method Details: - UV Fluorescence: SO₂ absorbs UV light, emits light upon relaxation. - Colorimetric Tape: H₂S reacts with tape, causes color change.

Principles of Sulfur Detection The most accurate methods for quantifying total sulfur involve converting organically bound sulfur into measurable gaseous compounds [4]:

  • High-Temperature Combustion with UV-Fluorescence: The sample is combusted in an oxygen-rich furnace, converting all sulfur to sulfur dioxide (SO₂). The SO₂ is then exposed to UV light, becomes excited, and emits a characteristic wavelength of light upon returning to its ground state. A photomultiplier tube measures this emitted light intensity, which is directly proportional to the sulfur concentration [4].
  • Hydrogenolysis and Rateometric Colorimetry: This method reduces organically bound sulfur to hydrogen sulfide (H₂S) via reductive pyrolysis. The H₂S then reacts with a specific Sensi-Tape, causing a visible color change. The intensity of this stain, measured by a photo-optical system, is directly proportional to the sulfur concentration in the original sample. This method is noted for its sensitivity and minimal interference [4].

Key Takeaways for Researchers

  • Leverage Standard Methods: Color fastness is well-characterized by ISO and AATCC standards, providing a reliable framework for performance evaluation [1] [2].
  • Focus on Sulfur-Specific Quantification: For precise elemental sulfur analysis, combustion-based techniques coupled with UV-fluorescence or colorimetric detection are highly effective and avoid common interferences [4].
  • Acknowledge Data Gaps: Publicly available information on advanced structural elucidation techniques for this specific dye is limited. Further characterization via NMR, MS, or IR may require proprietary data from manufacturers or original research.

References

Application Notes for Sulphur Dyes on Cotton Cellulose Fibers

Author: Smolecule Technical Support Team. Date: February 2026

Sulphur dyes are a cost-effective class of dyes used predominantly for producing deep shades on cellulosic fibers like cotton. They are characterized by sulfur linkages within their heterocyclic molecular structures and are known for their excellent wash fastness and good light fastness [1].

Chemistry and Mechanism of Dyeing

The application of sulphur dyes is a two-step chemical process involving reduction and oxidation [1]:

  • Reduction: Water-insoluble sulphur dyes are converted into a soluble, substantive "leuco" form by reducing agents like sodium sulfide (Na₂S). This process breaks the sulfur linkages, creating smaller components that can penetrate the fiber.
  • Oxidation: After absorption into the cotton fiber, the soluble leuco form is oxidized back to its original insoluble state, trapping the dye molecules inside the fiber and ensuring good wash fastness.

The key reaction can be summarized as: Dye-S-S-Dye (Insoluble) → Reduction → Dye-SH (Soluble Leuco form) → Oxidation → Dye-S-S-Dye (Insoluble within fiber)

Standard Dyeing Protocol for Cotton

The following is a standard exhaust dyeing method for 100% cotton fabric [1].

Table 1: Standard Dyeing Recipe and Parameters

Parameter Specification Purpose
Sulphur Dye 10% (on weight of fabric - o.w.f.) Provides color strength.
Sodium Sulfide (Na₂S) 1.5% (on weight of dye - o.w.d.) Acts as a reducing agent to solubilize the dye.
Sodium Carbonate (Na₂CO₃) 7 g/L Maintains alkaline pH for effective reduction.
Sodium Chloride (NaCl) 8 g/L Electrolyte to exhaust the dye onto the fabric.
Material-to-Liquor Ratio 1:20 Ensures sufficient liquor for uniform dyeing.
Temperature 100°C High temperature for efficient dye reduction and diffusion.
Time 90 minutes Allows for complete reduction and dye uptake.

Workflow Summary:

  • Dye Reduction: The required amount of sulphur dye is pasted with warm water and dissolved in a solution of sodium sulfide and soda ash. This reduction vat is maintained at 100°C for 15 minutes.
  • Dyeing: The pre-wetted cotton fabric is entered into the dye bath. The temperature is gradually raised to 100°C over 45 minutes. Salt is added in portions to promote exhaustion.
  • Rinsing: After dyeing, the fabric is rinsed with cold water to remove unfixed dye and excess chemicals.
  • Oxidation: The rinsed fabric is oxidized in a fresh bath using an oxidizing agent to fix the dye. Common agents include sodium perborate (for brighter shades) or sodium dichromate (can cause dulling).
  • Soaping & Final Wash: The fabric is soaped at a boil to remove surface dye, followed by a final cold water rinse to improve fastness and remove residual chemicals.

The following workflow diagram illustrates this dyeing and post-treatment process.

G start Start Dyeing Process step1 Dye Reduction - Paste dye with warm water - Add Na₂S & Na₂CO₃ solution - Heat to 100°C for 15 min start->step1 step2 Exhaust Dyeing - Enter cotton fabric - Raise temp to 100°C - Add NaCl in portions - Run for 45-90 min step1->step2 step3 Rinsing - Cold water rinse to remove unfixed dye and chemicals step2->step3 step4 Oxidation - Treat with oxidizing agent (e.g., Na-perborate, Na-dichromate) to fix dye step3->step4 step5 Soaping & Final Wash - Soap at boil to remove surface dye - Final cold water rinse step4->step5 end Dyed Cotton Fabric step5->end

Optimization and Fastness Improvement

Achieving optimal results requires careful parameter control. The table below outlines key factors and common issues.

Table 2: Process Optimization and Troubleshooting

Aspect Consideration & Common Issues Solution
Reducing Agent Over-reduction with powerful agents (e.g., NaHS) can lower color yield and fastness. Use controlled amounts of Na₂S.
Oxidizing Agent Choice affects shade and fastness. Sodium dichromate can dull shades. For brighter shades, use sodium perborate with acetic acid [1].
Common Defects Bronziness: Caused by improper reduction/oxidation or metal ion contamination. Tendering: Fiber weakening due to acid formation from sulfur black. Ensure complete reduction; use optimal oxidation; apply urea after-treatments.
Fastness Improvement Light and wash fastness can be enhanced with after-treatments. After-treat with copper sulfate (CuSO₄) and acetic acid, sometimes with potassium dichromate (K₂Cr₂O₇), at 70°C for 20-30 min [1].

Current Research and Sustainability Context

The textile industry is a significant source of environmental pollution, generating vast amounts of waste and contributing to water scarcity [2]. Research is increasingly focused on developing sustainable strategies for textile valorization and recycling [2] [3].

While sulphur dyes are cost-effective, their environmental profile is mixed. Conventional processes use harsh chemicals, driving research into eco-friendly alternatives. These include [4]:

  • Enzyme-assisted processes and low-temperature fixation methods to reduce the carbon footprint.
  • Development of green solvents for chemical recycling of dyed cotton textiles [2].
  • Novel decolorization methods, such as Fenton-assisted processes, to strip color from waste cotton for recycling, achieving over 90% decolorization efficiency with minimal strength loss [5].

Important Note on Sulphur Blue 10

The search results do not contain a specific protocol for "this compound." The information provided here is a generalized protocol for sulphur dyes on cotton. For precise information on this compound, you may need to:

  • Consult the technical data sheet from the dye manufacturer.
  • Conduct small-scale laboratory trials to optimize the recipe (dye %, salt, alkali, temperature) for your specific fabric and desired shade.

References

Properties and Application Context of Sulphur Blue 10

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties and general application information for Sulphur Blue 10.

Property Description
Chemical Name This compound [1]
CAS Number 1327-62-4 [1]
CI Number 53470 [1]
Form Blue powder [1]
Solubility Slightly soluble in hot water; soluble in sodium sulfide solution [1]
Application Substrate Cotton, viscose, linen, vinylon/cotton blends, leather, paper [1]
Fastness Properties (Standard ISO) Light: 5-6; Alkali: 4-5; Acid: 4-5 [1]

General Workflow for Sulphur Dye Application

While a specific protocol for this compound in paper is not available, the general application of sulphur dyes involves a series of critical steps. The following diagram outlines a typical workflow, which you can use as a basis for developing your own experimental procedures.

Start Start: Sulfur Dye Application Workflow Reduction Reduction Stage (Dissolution) - Dye powder reduced and dissolved - Sodium sulfide as common reducing agent - Heated to specific temperature Start->Reduction Application Dye Application - Substrate immersed in dye bath - Controlled temperature and duration Reduction->Application Oxidation Oxidation Stage (Fixing) - Develops and fixes the color - Exposed to air or oxidizing agents Application->Oxidation Soaping Soaping & After-Treatment - Removes superficial dye - Improves fastness properties Oxidation->Soaping Finish Finish: Drying Soaping->Finish

Workflow Stages Explained:

  • Reduction (Dissolution): Sulphur dyes are water-insoluble. This stage reduces the dye, converting it into a soluble leuco form. This is typically done using a reducing agent like sodium sulfide in a heated aqueous solution [2]. The reducing agent creates an alkaline environment essential for the process.
  • Dye Application: The paper substrate is treated with the reduced dye solution. The key parameters to control and optimize in experiments include dye concentration, temperature, and contact time to achieve the desired shade and penetration.
  • Oxidation (Fixing): After application, the dye must be re-oxidized to its insoluble form within the paper fibers to develop the final color and ensure wash-fastness. This can be done by simply exposing the dyed material to air or by using chemical oxidizing agents.
  • Soaping & After-Treatment: The dyed paper may be rinsed with a soap solution to remove any loosely attached surface dye. This step improves the rub fastness and overall cleanliness of the final product.

Guidance for Further Research

The lack of publicly available, detailed protocols suggests that such knowledge is likely proprietary and held by chemical manufacturers. To acquire the specific information you need, consider the following approaches:

  • Contact Suppliers Directly: Reach out to technical departments of companies that synthesize this compound or distribute sulphur dyes. They often provide technical data sheets (TDS) and application guides to their customers [2] [1].
  • Consult Scientific Literature: Search specialized databases like SciFinder, Reaxys, or Google Scholar for journal articles or patents that might detail the use of sulphur dyes in paper coloring. This can provide a foundation for developing your own protocols.
  • Focus on Environmental Considerations: Be aware that the use of sulphur dyes, while cost-effective, can present environmental challenges, such as the generation of colored wastewater and the use of sulfide-containing compounds [2] [3]. Your research could explore methods to mitigate these impacts.

References

Comprehensive Application Notes and Protocols for Optimizing Sulphur Blue 10 Dye Uptake on Cellulosic Fabrics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulphur Dyes and Dye Uptake Fundamentals

Sulphur dyes represent a significant market segment in textile coloration, with the global sulphur dyes market projected to grow from USD 236.77 million in 2024 to USD 341.70 million by 2030, demonstrating a CAGR of 6.30% [1]. These dyes are particularly valued for producing dark shades such as navy blue, brown, and predominantly black on cellulosic materials. Sulphur dyes are complex heterocyclic molecules or mixtures formed by reacting organic compounds containing amino or nitro groups with sodium polysulphide and sulphur [2]. The exact chemical structures of sulphur dyes remain incompletely characterized, but they all contain sulphur linkages within their molecules and are characterized by thiozine rings in their structure [3] [2].

The application process for sulphur dyes involves three critical steps: reduction, dyeing, and oxidation. Sulphur dyes are insoluble in water and must be converted to water-soluble leuco forms using reducing agents before application to textiles. Following absorption by the fiber, the leuco forms are oxidized back to their original insoluble state within the fiber matrix [2]. The traditional process faces significant environmental challenges, particularly regarding the use of sodium sulphide as a reducing agent, which discharges sulphides in wastewater effluent, contributing to chemical oxygen demand (COD) and potential toxicity to aquatic life [3]. Under acidic conditions, sulphide anions can convert to hydrogen sulphide, creating issues of odor and corrosivity [3].

Dye Uptake Measurement and Calculation Methods

Dye uptake refers to the efficiency with which dyes are adsorbed by substances during the dyeing process, with high dye uptake indicating effective combination between dye and substrate [4]. Accurate measurement of dye uptake is essential for process optimization and quality control in textile dyeing operations. Several analytical methods are available for determining dye uptake, each with specific applications and limitations.

Table 1: Comparison of Dye Uptake Measurement Methods

Method Principle Applications Advantages/Limitations
Spectrophotometry Measures absorbance change of dye solution before and after dyeing Suitable for most dye classes including sulphur dyes Rapid, requires standard curves; may struggle with dark shades [4]
Dye Bath Concentration Method Compares color shades of fiber materials soaked in different concentrations General purpose dye uptake assessment Simple implementation; semi-quantitative [4]
High-Performance Liquid Chromatography (HPLC) Direct measurement of dye deposited on fiber material Precise quantitative analysis High accuracy; requires specialized equipment [4]
Liquid Uptake Based Method Measures total liquid absorption by material Wood veneer dyeing assessment Indirect measurement; may not correlate directly with dye concentration [5]

A comparative study revealed that there can be significant differences in dye uptake percentages determined by different methods, though overall correlation trends between dye uptake and dyeing parameters remain similar [5]. For sulphur dyes specifically, the calculation of dye uptake typically follows this formula:

Dye Uptake (%) = [(C₀ - Cₑ) / C₀] × 100

Where C₀ is the initial dye concentration and Cₑ is the dye concentration in the exhaustion bath after dyeing. Spectrophotometric determination is most commonly employed, where absorbance values are converted to concentration using previously established calibration curves [4].

Optimization of Conventional Sulphur Dyeing Parameters

Key Process Parameters and Their Influence

Optimizing sulphur dyeing processes requires careful control of multiple operational parameters that significantly impact dye uptake and fastness properties. The typical exhaust dyeing recipe for sulphur dyes includes: sulphur dye (5-20% on weight of fabric), sodium sulphide as reducing agent (1.5-2.0% on weight of dye), salt (5-20 g/L as NaCl), soda ash (3-7 g/L), dyeing temperature (60-100°C), time (60-90 minutes), and material-to-liquor ratio (1:10 to 1:20) [2].

Table 2: Conventional Dyeing Parameters for Sulphur Blue 10 Optimization

Parameter Typical Range Influence on Dye Uptake Optimal Value for this compound
Dye Concentration 5-20% (owf) Higher concentration increases color depth but may affect fastness 10-15% (owf) for medium to dark shades
Sodium Sulphide Concentration 1.5-2.0% (on weight of dye) Insufficient reduction causes poor solubility; excess causes over-reduction 1.8% (on weight of dye)
Electrolyte (NaCl) 5-20 g/L Improves exhaustion by reducing electrostatic repulsion 10-15 g/L
Temperature 60-100°C Higher temperature increases diffusion rate and exhaustion 80-85°C for optimal exhaustion
Time 60-90 minutes Longer time improves levelness and penetration 75 minutes for balanced levelness and productivity
pH Strongly alkaline (pH 10-12) Maintains reduced state of dye; affects fiber swelling pH 11-12 for stable reduction
Material-to-Liquor Ratio 1:10 to 1:20 Lower ratios improve efficiency but may affect levelness 1:15 for balanced exhaustion and levelness

The reduction step is particularly critical in sulphur dyeing, as incomplete reduction leads to inadequate solubility and poor dye uptake, while over-reduction can decrease affinity for cellulosic fibers and reduce color yield [2]. The reduction potential must be carefully controlled to maintain the dye in its leuco form throughout the dyeing process. The optimal temperature range for conventional sulphur dyeing is typically 80-85°C, as higher temperatures increase the rate of diffusion and dye exhaustion but may also accelerate dye decomposition or over-reduction [3] [2].

Oxidation and Aftertreatment for Improved Fastness

Following the dyeing process, proper oxidation treatment is essential to reconvert the water-soluble leuco form back to the original insoluble pigment within the fiber, ensuring good wash fastness. Common oxidizing agents include sodium perborate, sodium percarbonate, sodium peroxide, hydrogen peroxide, and potassium dichromate [2]. The selection of oxidizing agent influences both the final shade and fastness properties:

  • Sodium perborate or percarbonate with acetic acid typically produces brighter shades [2]
  • Potassium dichromate without rinsing reduces color losses but may cause duller shades [2]

Aftertreatment processes can significantly improve the fastness properties of sulphur-dyed materials. The light fastness of sulphur dyeings, which is generally good, can be further enhanced by aftertreatment with metallic salts. A typical formulation includes: CuSO₄ solution (1-2% on weight of goods), CH₃COOH (60%, 1-2%), temperature (70°C), and time (20-30 minutes) [2]. Addition of sodium dichromate (1-1.5%) to this formulation can also improve washing fastness.

Sustainable Dyeing Methods and Emerging Technologies

Alternative Reducing Systems

Growing environmental concerns have driven research into sustainable alternatives to sodium sulphide as the reducing agent in sulphur dyeing. Various approaches have been investigated, including:

  • Eco-friendly reducing agents: sugars, sodium borohydride, formamidine sulphinic acid, sodium hydrosulphite, glyceraldehyde, hydroxyacetone, lignin sulphonates, hydroxylamine sulphate, sodium formaldehyde sulphoxylates, thioglycolic acid, and alkaline protease [3]
  • Catalytic hydrogenation: Provides controlled reduction without sulphide pollution [3]
  • Enzymatic catalysts: Bio-based reduction systems offering environmental benefits [3]
  • Electrochemical reductive methods: Both direct and indirect approaches using redox mediators [3]
  • Physical techniques: Ultrasound, high-energy UV light sources, and magnetic field applications [3]

A particularly promising development is the use of bacterial lysate as a biological reducing agent for sulphur dyes in combination with non-sulphide reducing agents such as sodium hydrosulphite under alkaline conditions at room temperature [3]. This approach offers multiple advantages, including energy conservation by eliminating heating requirements, reduced environmental impact through partial replacement of sodium sulphide, and easier process control with comparable dye uptake and fastness properties to conventional methods [3].

Room Temperature Dyeing with Bacterial Lysate

The novel room-temperature process utilizing bacterial lysate represents a significant advancement in sustainable sulphur dyeing. The methodology involves:

  • Bacterial lysate preparation: Lysate containing residual enzymes from bacterial cultures, previously used for reduction of azo dyes, is adapted for sulphur dye reduction [3]
  • Reduction conditions: Bacterial lysate is combined with sodium hydrosulphite under alkaline conditions at room temperature [3]
  • Dyeing process: Cellulosic materials are dyed using the same exhaust or rope dyeing methods but without elevated temperature requirements [3]

This approach provides an easier way to control the dyeing process at room temperature, resulting in quality dyeing with good levelness while reducing energy consumption and environmental impact [3]. The pre-reduced sulphur dye particle size remains unchanged even after partially replacing sodium sulphide with sodium hydrosulphite in the presence of bacterial lysate, contributing to uniform dyeing performance [3].

Experimental Protocols for this compound Dyeing

Conventional Exhaust Dyeing Method

Materials Required:

  • This compound dye (commercial form: pre-reduced liquid recommended)
  • Sodium sulphide (Na₂S) as reducing agent
  • Sodium chloride (NaCl) as electrolyte
  • Soda ash (Na₂CO₃) for pH control
  • Hydrogen peroxide (H₂O₂) or sodium perborate for oxidation
  • Acetic acid (CH₃COOH) for neutralization

Equipment Required:

  • Laboratory dyeing machine (e.g., infrared dyeing machine with precision temperature control)
  • pH meter
  • Spectrophotometer for dye uptake measurement
  • Standard color measurement equipment (spectrophotometer)
  • Fastness testing equipment

Step-by-Step Procedure:

  • Dye Reduction Solution Preparation:

    • Prepare a reduction bath with sodium sulphide (1.8% on weight of dye) and soda ash (5 g/L) in warm water (50°C)
    • Slowly add this compound dye (10-15% owf) while stirring continuously
    • Maintain the reduction bath at 50°C for 15 minutes with occasional stirring until complete dissolution is achieved
  • Dye Bath Preparation and Exhaustion:

    • Set material-to-liquor ratio to 1:15 in the dyeing machine
    • Filter the reduced dye solution into the dye bath containing the pre-wetted cotton fabric
    • Add sodium chloride (10-15 g/L) to promote exhaustion
    • Raise temperature to 80-85°C at a rate of 2°C per minute
    • Maintain at dyeing temperature for 45-75 minutes to achieve exhaustion
  • Oxidation Process:

    • Remove dyed material from dye bath and rinse thoroughly with cold water
    • Prepare oxidation bath with hydrogen peroxide (1-2 g/L) or sodium perborate (3-5 g/L)
    • Treat fabric in oxidation bath at 50°C for 15 minutes with occasional stirring
    • Rinse thoroughly with cold water
  • Soaping and Aftertreatment:

    • Treat fabric with a neutral soap solution (2 g/L) at 85°C for 10 minutes to remove surface dye
    • Rinse with warm water and dry at room temperature
    • For enhanced fastness, apply aftertreatment with copper sulphate (1-2%) and acetic acid (1-2%) at 70°C for 20-30 minutes

conventional_dyeing Conventional Sulphur Dyeing Workflow start Start: Prepare Fabric reduction Dye Reduction Na₂S (1.8% on dye) Soda Ash (5 g/L) 50°C, 15 min start->reduction dye_bath Dye Bath Preparation Material:Liquor = 1:15 NaCl (10-15 g/L) reduction->dye_bath exhaustion Dye Exhaustion 80-85°C, 45-75 min dye_bath->exhaustion oxidation Oxidation Process H₂O₂ (1-2 g/L) 50°C, 15 min exhaustion->oxidation soaping Soaping Neutral Soap (2 g/L) 85°C, 10 min oxidation->soaping aftertreatment Aftertreatment (Optional) CuSO₄ (1-2%) CH₃COOH (1-2%) 70°C, 20-30 min soaping->aftertreatment drying Drying & Evaluation aftertreatment->drying end End: Dyed Fabric drying->end

Sustainable Room-Temperature Dyeing with Bacterial Lysate

Materials Required:

  • This compound dye (pre-reduced liquid form)
  • Bacterial lysate (prepared from B. cereus or similar strains)
  • Sodium hydrosulphite (Na₂S₂O₄)
  • Sodium carbonate (Na₂CO₃) for pH control
  • Sodium chloride (NaCl) as electrolyte
  • Environmentally friendly oxidizing agent (hydrogen peroxide or sodium perborate)

Bacterial Lysate Preparation:

  • Culture appropriate bacterial strains (e.g., B. cereus) in nutrient medium
  • Harvest cells during stationary phase by centrifugation
  • Disrupt cells using sonication or enzymatic lysis
  • Clarify lysate by centrifugation and use supernatant for dyeing process

Step-by-Step Dyeing Procedure:

  • Reduction with Bacterial Lysate:

    • Prepare reduction bath with bacterial lysate (concentration optimized for specific activity)
    • Add sodium hydrosulphite (50-70% of conventional reducing agent amount)
    • Adjust pH to 10-11 with sodium carbonate
    • Add this compound dye (10-15% owf) while stirring continuously
    • Maintain at room temperature (25-30°C) for 20-30 minutes with occasional stirring
  • Dyeing Process:

    • Set material-to-liquor ratio to 1:15 in the dyeing apparatus
    • Filter the reduced dye solution into the dye bath containing pre-wetted cotton fabric
    • Add sodium chloride (10-15 g/L) to promote exhaustion
    • Maintain at room temperature (25-30°C) for 60-90 minutes with gentle agitation
    • Monitor dye bath exhaustion periodically
  • Oxidation and Aftertreatment:

    • Remove dyed material and rinse with cold water
    • Oxidize with hydrogen peroxide (1-2 g/L) or sodium perborate (3-5 g/L) at room temperature for 15-20 minutes
    • Rinse thoroughly and dry at room temperature

sustainable_dyeing Sustainable Dyeing Workflow start Start: Prepare Fabric lysate_prep Bacterial Lysate Preparation Culture B. cereus Harvest & disrupt cells Clarify by centrifugation start->lysate_prep reduction Room Temp Reduction Bacterial Lysate + Na₂S₂O₄ pH 10-11 with Na₂CO₃ 25-30°C, 20-30 min lysate_prep->reduction dyeing Room Temp Dyeing 25-30°C, 60-90 min NaCl (10-15 g/L) reduction->dyeing oxidation Oxidation H₂O₂ (1-2 g/L) Room Temp, 15-20 min dyeing->oxidation evaluation Performance Evaluation Dye Uptake, Fastness Environmental Impact oxidation->evaluation end End: Sustainable Dyed Fabric evaluation->end

Dye Uptake Measurement Protocol

Spectrophotometric Method:

  • Standard Curve Preparation:

    • Prepare standard solutions of this compound at concentrations: 10, 20, 40, 60, 80, and 100 mg/L
    • Measure absorbance at λmax (determined experimentally, typically 600-700 nm for this compound)
    • Plot concentration versus absorbance and determine regression equation
  • Sample Analysis:

    • Collect dye bath sample before dyeing (initial concentration, C₀)
    • Collect dye bath sample after dyeing completion (exhaustion concentration, Cₑ)
    • Dilute samples if necessary to fall within standard curve range
    • Measure absorbance and calculate concentration using regression equation
  • Dye Uptake Calculation:

    • Calculate dye uptake percentage: Uptake (%) = [(C₀ - Cₑ) / C₀] × 100
    • Perform triplicate measurements for statistical accuracy

Conclusion and Future Perspectives

Optimization of this compound dye uptake on cellulosic fabrics requires systematic approach to parameter control across the entire dyeing process. The conventional exhaust dyeing method at 80-85°C with sodium sulphide reduction provides reliable results, while emerging sustainable approaches using bacterial lysate at room temperature offer promising alternatives with reduced environmental impact and energy consumption.

Future research directions should focus on further refinement of bio-based reducing systems, integration of digital color matching and process automation for consistent results with minimal waste, and development of closed-loop dyeing systems to advance towards zero-discharge textile ecosystems [1]. The combination of optimized process parameters with accurate dye uptake measurement techniques enables researchers and dyeing professionals to achieve superior results with this compound while addressing growing sustainability requirements in the textile industry.

References

Solubility Profile & Challenges of Sulphur Blue 10

Author: Smolecule Technical Support Team. Date: February 2026

The core solubility challenge with Sulphur Blue 10 is directly stated in chemical databases: it is officially classified as only "slightly soluble in hot water" and is insoluble in most organic solvents. Its solubility is primarily achieved in sodium sulfide solutions [1] [2].

For context, the solubility of elemental rhombic sulfur (S₈) in water at 25°C is extremely low, at 1.9 (±0.6) × 10⁻⁸ mol·kg⁻¹ [3]. While this compound is a more complex molecule, this data highlights the inherent hydrophobicity of sulfur-containing structures.

Troubleshooting Guide: Solubility Enhancement Techniques

The following table summarizes proven solubility enhancement techniques that are relevant to addressing the challenges of hydrophobic compounds like this compound [4] [5] [6].

Technique Mechanism Consideration for this compound
Salt Formation [4] [6] Converts drug to salt form for enhanced aqueous dissolution. Applicable if the molecule has ionizable groups.
Particle Size Reduction (Micronization/Nanosuspension) [4] [5] [6] Increases surface area to improve dissolution rate. Does not change equilibrium solubility.
Solid Dispersion [4] [5] Disperses drug in hydrophilic polymer matrix (e.g., PEG, PVP). Can create unstable amorphous forms; stability testing is key.
Surfactant Use [4] [5] [6] Reduces surface tension and improves wetting. Risk of toxicity dependent on concentration and route of administration.
pH Adjustment [4] [5] Ionizes the drug to enhance aqueous solubility. Only effective for ionizable compounds; requires pH-solubility profiling.
Complexation (e.g., Cyclodextrins) [6] Forms a water-soluble inclusion complex. Dependent on molecule size and affinity for the cyclodextrin cavity.
Co-solvency [4] Uses water-miscible solvents (e.g., PEG, ethanol). Can cause precipitation upon dilution.

The workflow below illustrates how to systematically apply these techniques.

Start Start: Poor Solubility of this compound Step1 Analyze Molecular Structure Start->Step1 Step2 Identify Ionizable Groups? Step1->Step2 Step3 Technique: Salt Formation or pH Adjustment Step2->Step3 Yes Step4 Technique: Particle Size Reduction or Solid Dispersion Step2->Step4 No Step5 Evaluate for Parenteral Use? Step3->Step5 Step4->Step5 Step6 Technique: Surfactants or Co-solvents Step5->Step6 Yes Step7 Technique: Complexation (e.g., Cyclodextrins) Step5->Step7 No End Evaluate Lead Formulation Step6->End Step7->End

Experimental Protocol: Hot-Melt Method for Solid Dispersion

This is a detailed methodology for creating a solid dispersion, one of the most effective techniques [5].

  • Objective: To enhance the dissolution rate of this compound by creating a solid dispersion using a hydrophilic polymer via the hot-melt method.
  • Materials:
    • This compound (Poorly soluble active)
    • Carrier polymer (e.g., Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP))
    • Analytical balance
    • Hot plate with magnetic stirrer
    • Aluminum pan
    • Desiccator
  • Procedure:
    • Weighing: Accurately weigh a 1:5 ratio of this compound to carrier polymer using an analytical balance.
    • Melting: Place the carrier polymer in an aluminum pan on a hot plate. Melt it with constant stirring at a temperature about 10°C above its melting point (e.g., ~60-70°C for PEG 6000).
    • Incorporation: Incorporate the accurately weighed this compound into the melted carrier with continuous stirring to ensure homogeneity.
    • Forming a Homogeneous Melt: Continue heating and stirring until a clear, homogeneous melt is obtained.
    • Solidification: Remove the pan from the hot plate and allow the mixture to cool and solidify at room temperature.
    • Pulverization: Scrape the solid mass from the pan, pulverize it in a mortar, and pass it through a suitable sieve (e.g., sieve no. 80) to obtain a uniform powder.
    • Storage: Store the final solid dispersion in a sealed container within a desiccator over fused calcium chloride to prevent moisture uptake.
  • Evaluation: The success of the dispersion can be evaluated by comparing the dissolution rate of the pure this compound with the solid dispersion product using a standard dissolution apparatus.

Frequently Asked Questions (FAQs)

Q1: What is the simplest first step to improve this compound's solubility in my experiment? The simplest approach is particle size reduction through vigorous grinding (micronization) to increase the surface area available for dissolution [5]. If the molecule has ionizable groups, pH adjustment of the solvent system is another straightforward initial test [4].

Q2: Are there any safety concerns with the solvents or excipients used in these techniques? Yes, this is a critical consideration. Many co-solvents (e.g., DMF, DMSO) and surfactants can have toxicity profiles that make them unsuitable for certain administration routes, particularly parenteral (injectable) products. Always consult safety data sheets and pharmacological databases for excipient suitability [4] [6].

Q3: I made a solid dispersion, but the solubility decreased over time. What happened? This is a common stability issue. The high-energy, amorphous form of the drug created in the solid dispersion is metastable. Over time, it can undergo recrystallization, reverting to the original, less soluble crystalline form. This underscores the importance of proper carrier selection, storage conditions (e.g., in a desiccator), and accelerated stability studies [5].

References

improving Sulphur Blue 10 color fastness properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Color Fastness & Sulphur Dyes

What is color fastness and why is it critical? Color fastness is a fabric's resistance to color change or transfer during processing and use (e.g., washing, light exposure, friction) [1]. Poor color fastness leads to fading, staining of other fabrics, and a negative impact on product quality and consumer trust [2] [1].

What are the key properties of Sulphur Dyes?

  • Chemistry: Complex, water-insoluble molecules containing sulfur atoms, characterized by thiozine rings [3].
  • Application: Require reduction to a soluble "leuco" form and oxidation back to an insoluble state on the fiber [3].
  • Fastness Profile: Generally offer good wash fastness due to large molecular size and insolubility, and moderate light fastness (around grade 4), but are notable for poor fastness to chlorine and can be sensitive to storage conditions [3].
  • Shade Range: Strong in blacks, navys, browns, and khakis, but lack bright shades like brilliant reds [4] [3].

Improving Fastness: Protocols & After-Treatments

A properly optimized dyeing process is the first line of defense for achieving good fastness. The following workflow outlines the key stages and decision points for optimizing the fastness of sulphur dyes.

G start Start Dyeing Process step1 1. Reduction Stage Ensure complete reduction of dye for even application start->step1 step2 2. Dyeing Stage Control temperature, time, and salt exhaustion step1->step2 step3 3. Rinsing Stage Thoroughly rinse loose dye before oxidation step2->step3 step4 4. Oxidation Stage Use appropriate oxidant for complete reaction step3->step4 step5 5. Soaping Stage Soap at high temperature to remove surface dye step4->step5 decision Fastness Problems Persist? step5->decision decision->step1 No, re-check process aftertreatment Apply After-Treatment decision->aftertreatment Yes

Key Optimization Steps:

  • Thorough Rinsing: Rinse thoroughly after dyeing to remove any unreduced or unoxidized dye particles from the fiber surface [4] [3].
  • Controlled Oxidation: Ensure complete and controlled oxidation to reconvert the soluble leuco form back to the original insoluble state within the fiber. Common oxidizing agents include Sodium Bichromate, Hydrogen Peroxide, or Sodium Perborate [3].
  • Soaping/Washing-off: After oxidation, a high-temperature soaping process is critical to remove any superficial dye molecules that are poorly fixed, which significantly improves wash and rub fastness [4] [3].

Common After-Treatment Methods: If fastness remains inadequate after optimizing the dyeing process, the following after-treatments can be applied.

After-Treatment Mechanism & Purpose Application Notes
Dye-Fixing Agents Forms a complex with the dye and fiber, reducing dye migration and bleeding during washing [4]. Commonly used for direct dyes; can be explored for sulphur dyes to improve wash fastness.
Metal Salt Treatment After-treatment with metallic salts (e.g., copper salts) can improve light fastness [3]. Requires careful control to meet environmental and regulatory standards.

Fastness Testing & Evaluation

Rigorous testing is essential to quantify improvements and ensure quality standards.

Summary of Key Color Fastness Tests

Test Type Purpose Standard Methods (Examples) Typical Rating Scale
Washing Fastness Assesses color loss and staining during laundering. ISO 105-C06, AATCC 61 [2]. 1 (Poor) to 5 (Excellent) [5] [1].
Light Fastness Determines resistance to fading from sunlight/UV. AATCC 16.3 (Xenon arc), ISO 105-B02 [6]. 1 (Severe fade) to 8 (No fade) [5] [1].
Rubbing/Crocking Fastness Evaluates color transfer due to dry or wet friction. Not specified in search results, but common standards exist. 1 (Poor) to 5 (Excellent) [1].

Step-by-Step Protocol: Color Fastness to Washing Test [2]

  • Preparation: Cut test specimen and multifiber fabric. Use a front-loading washing machine and standard detergent without additives.
  • Testing: Expose the specimen to a washing cycle with controlled temperature, time, and detergent concentration according to the chosen standard (e.g., ISO 105-C06).
  • Drying: Follow standardized rinsing and drying procedures.
  • Evaluation:
    • Color Change: Assess the test specimen's fading using grey scales for discoloration.
    • Staining: Assess the degree of color transfer to the multifiber fabric using grey scales for staining.
  • Rating: Grade from 1 (worst) to 5 (best). The evaluation must be done in a controlled environment (e.g., D65 light source in a darkroom) by trained personnel [1].

Troubleshooting Common Issues

Problem Possible Causes Potential Solutions

| Poor Wash Fastness (Bleeding, staining) | Incomplete oxidation [3]. Insufficient rinsing/soaping [4] [3]. Loose dye on fiber surface. | Optimize oxidation process (oxidant, time, temperature). Implement thorough post-oxidation rinsing and soaping. Consider application of a dye-fixing agent [4]. | | Poor Rubbing Fastness | Excessive dye on fiber surface [4] [1]. | Ensure complete reduction to avoid insoluble particles. Improve soaping step to remove superficial dye. | | Poor Light Fastness | Inherent dye property. | Explore after-treatment with UV-protectant agents or metal salts [3]. | | Bronzy or Dull Shades | Over-oxidation or excessive dye deposition. | Control oxidation conditions and ensure even dyeing. |

Knowledge Gaps and Next Steps

The information available provides a strong technical basis, though specific data for Sulphur Blue 10 is not found in the search results. To further enhance this technical center:

  • Consult Specific Technical Data Sheets: Reach out to dye manufacturers for technical data sheets for this compound, which often contain detailed fastness ratings and application guidelines.
  • Explore Advanced Chemical Treatments: Investigate proprietary after-treatment chemicals and modern, environmentally friendly oxidizing systems beyond dichromate.
  • Validate with Lab Trials: The most reliable method is to conduct controlled lab trials, using the protocols and troubleshooting steps above, to determine the optimal process for your specific equipment and fabric.

References

Sulphur Blue 10 thermal decomposition prevention storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thermal Decomposition

Thermal decomposition is a chemical process where a substance breaks down due to heat. For organic compounds like dyes and pharmaceuticals, this often involves complex reactions that can be influenced by environmental factors.

The table below summarizes general factors that can affect the thermal stability of organic materials, including dyes [1] [2] [3].

Factor Impact on Thermal Stability
Molecular Structure The specific arrangement of atoms and functional groups dictates stability. Bulky groups or specific ring structures (like pyridine) can diminish stability [2].
Temperature Higher temperatures significantly increase the rate of degradation reactions. Each material has a threshold beyond which rapid decomposition begins [1] [4].
Atmosphere The presence of oxygen can lead to oxidative degradation, while an inert atmosphere may prevent it [5].
Additives & Stabilizers Compounds like UV absorbers and radical traps (e.g., hindered amine light stabilizers) can inhibit degradation pathways [3].
Presence of Impurities Residual moisture or catalytic impurities (e.g., metal ions) can initiate or accelerate decomposition [1].

General Prevention and Storage Strategies

Based on the general principles of handling thermally sensitive materials, here are strategies you can adapt and test for Sulphur Blue 10.

Strategy Application for a Dye/Organic Compound
Temperature Control Store consistently at low temperatures, well below the anticipated decomposition threshold. Avoid freeze-thaw cycles.
Controlled Atmosphere Store under an inert gas (e.g., Nitrogen or Argon) in sealed containers to prevent oxidation and reaction with moisture [1].
Protection from Light Use opaque or amber containers and store in the dark, as UV radiation can initiate degradation [1] [3].
Use of Stabilizers Investigate compatible stabilizers that can act as antioxidants or free-radical scavengers.
Moisture Control Ensure the material is thoroughly dry before storage and use desiccants in the storage container [1].

Proposed Experimental Workflow for Stability Testing

To develop specific guidelines for this compound, you would need to conduct experimental stability studies. The following workflow outlines a systematic approach based on standard pharmaceutical practices [1].

Start Start: Stability Study Step1 1. Sample Preparation (Dry powder, solutions, with/without additives) Start->Step1 Step2 2. Apply Stress Conditions (Thermal, Oxidative, Light) Step1->Step2 Step3 3. Monitor Degradation (TGA, DSC, HPLC, UV-Vis) Step2->Step3 Step4 4. Kinetic Analysis (Determine reaction order, rate constant, half-life) Step3->Step4 Step5 5. Establish Storage Protocol (Based on kinetic data) Step4->Step5 End End: Defined Storage Conditions Step5->End

Key Experimental Steps:

  • Sample Preparation: Prepare samples of this compound in various forms (pure dry powder, solutions, mixed with potential stabilizers) [1].
  • Apply Stress Conditions: Expose these samples to different stress conditions. For thermal stability, this involves using controlled ovens or Thermogravimetric Analysis (TGA) at elevated temperatures (e.g., 70°C, 80°C, 90°C) to accelerate degradation [1].
  • Monitor Degradation: Use analytical techniques to track the degradation.
    • TGA and Differential Scanning Calorimetry (DSC) are ideal for directly measuring mass loss and thermal events (like decomposition temperature) as a function of temperature [2].
    • UV-Vis Spectroscopy can monitor changes in the dye's color intensity and absorption spectrum [6].
    • High-Performance Liquid Chromatography (HPLC) can identify and quantify the formation of specific degradation products [1].
  • Kinetic Analysis: Use the data from the degradation monitoring to determine the order of the reaction (e.g., zero-order, first-order) and calculate kinetic parameters like the rate constant (k), half-life (t₁/₂), and time taken for 10% degradation (t₉₀), which is critical for predicting shelf-life [1].
  • Establish Protocol: The data from the kinetic analysis will allow you to define precise, evidence-based storage conditions and expiration dates.

Frequently Asked Questions

  • What is the typical decomposition temperature for a dye like this compound? While the exact temperature for this compound is unknown, thermal decomposition for many complex organic molecules often begins in the range of 200°C to 300°C [5] [2]. However, degradation can be a gradual process that starts at much lower temperatures during long-term storage, which is why accelerated aging studies at moderate temperatures are used for stability prediction.

  • Why is understanding the degradation kinetic order important? The order of the reaction (e.g., first-order) dictates how the degradation rate depends on the concentration of the dye. This knowledge is essential for creating accurate mathematical models to predict the shelf-life of the material under various storage conditions [1].

  • Besides temperature, what is the most critical factor to control? Protection from light is equally critical. Solar ultraviolet (UV) radiation carries enough energy to break chemical bonds and initiate photo-oxidation reactions, leading to fading and material degradation, often in synergy with heat [3].

References

Sulphur Blue 10 wash fastness improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sulphur Dyes and Fastness

Sulphur dyes are complex, water-insoluble dyes used primarily on cellulosic fibers like cotton. They must be converted to a soluble, substantive "leuco" form using a reducing agent before application. After dyeing, they are oxidized back to their insoluble form inside the fiber, which provides good wash fastness [1] [2].

The table below summarizes the typical fastness properties of Sulphur Blue 7 (BRN), a common dye in this class [3] [4].

Fastness Type Rating Notes/Conditions
Soaping Fastness 4 (Moderate) Color change after soaping at 40°C [3].
3 (Severe) Color change after soaping at 95°C [3].
Light Fastness 4-5 [3] [4] Good resistance to fading from light exposure.
Perspiration Fastness 4-5 [3] [4] Good resistance to both acid and alkali perspiration.
Rubbing Fastness 4-5 (Dry) ...
2 (Wet) ...

Techniques for Improving Wash Fastness

Improving wash fastness involves optimizing every stage of the dyeing process to ensure the dye is fully reduced, uniformly applied, completely oxidized, and firmly fixed within the fiber. The following workflow outlines the key stages and their objectives.

sulphur_dyeing_workflow start Start Dyeing Process reduction Dye Reduction start->reduction Prepare Dye Bath dyeing Dyeing Cycle reduction->dyeing Achieve Soluble Leuco Form oxidation Oxidation dyeing->oxidation Dye Exhausted onto Fiber aftertreatment Aftertreatment oxidation->aftertreatment Dye Re-insolubilized finish Finish aftertreatment->finish Final Fastness Achieved

Based on the workflow above, here are detailed protocols for each critical stage.

Dye Reduction and Solution Preparation

Proper reduction is the first critical step. Incomplete reduction leads to poor dye solubility, resulting in unlevel dyeing, poor rub fastness, and bronzing [2].

  • Reducing Agent: Sodium sulfide (Na₂S) is commonly used. The amount should be 1.5 to 2 times the weight of the dye [3].
  • Preparation Method:
    • Paste the dye powder with cold water to avoid lump formation [1].
    • Add the required amount of sodium sulfide and dissolve with boiling water.
    • Boil the solution for up to 100 minutes to ensure complete reduction and dissolution [1].
  • Key Consideration: For Sulphur Blue BRN, adding a small amount of baking soda (less than 50°C) can aid reduction, improve color vividness, save about 10% dye, and help eliminate red-edge spots [3]. The dye solution must be filtered before adding to the dye bath to remove any undissolved particles [2].
Dyeing Cycle and Exhaustion

Control during the dyeing process ensures uniform uptake.

  • Dyeing Temperature: For Sulphur Blue BRN, the optimal range is 60-80°C [3]. The pH should be maintained between 8.5 and 9 for level dyeing [3].
  • Exhaustion Aids: Add Glauber's salt (sodium sulfate) or common salt to the dye bath to improve the exhaustion of the dye onto the fiber. Ensure the salt and water are free from calcium and magnesium to prevent insoluble salts from forming [1] [2].
Oxidation Process

Oxidation reconverts the soluble leuco form into the original insoluble form inside the fiber, locking it in place.

  • Oxidizing Agents:
    • Air (Airing): Simple and cost-effective [1] [2].
    • Chemical Oxidants: Sodium perborate, hydrogen peroxide, or sodium dichromate can be used [3] [1]. For Sulphur Blue BRN, oxidation with air or sodium perborate is typical [3].
  • Note on Color: Using hydrogen peroxide or sodium perborate can yield a more vivid color, but may slightly redden the shade and potentially lower wet fastness [3].
Post-Dyeing Aftertreatments

Aftertreatments are crucial for maximizing fastness and correcting issues.

  • Thorough Washing: Efficient washing after oxidation is necessary to remove all unfixed dye, chemicals, and any sulfur particles, which directly improves rubbing and wash fastness [2].
  • Fixing Agents: Treating the dyed material with a fixing agent can improve both wash fastness and light fastness, though it may darken the shade slightly [3].
  • Soaping: A final soaping at high temperature (e.g., 95°C) helps remove any superficial dye and improves the final fastness ratings [3].

Troubleshooting Common Problems

Problem Possible Causes Corrective Actions & Preventive Measures

| Bronziness or Dull Shades | • Insufficient sodium sulfide [2]. • Quick oxidation of surface dye [2]. • High concentration of salt [2]. | • Use sufficient, calculated Na₂S [2]. • Perform an aftertreatment with a Na₂S solution (1-2 g/L) at room temperature, or with a soap and olive oil mixture at 60°C [2]. | | Poor Rubbing Fastness | • Presence of insoluble dye particles on the fiber surface [2]. • Insufficient washing after dyeing [2]. | • Ensure complete dye dissolution and filtration [2]. • Perform efficient washing and soaping after dyeing [2]. | | Fabric Tendering (Loss of Strength) | Acid formation from free sulfur in the dyed material upon storage, which degrades cellulose [2]. | • Give an aftertreatment with an acid-neutralizing agent like sodium acetate. The acetate converts harmful sulfuric acid into harmless acetic acid [2]. | | Poor Wash Fastness (Color Bleeding) | • Incomplete oxidation of the dye [1]. • Inadequate soaping to remove unfixed dye. | • Ensure complete oxidation by checking the process. • Implement a severe soaping step (at 95°C) as part of the routine process [3]. |

Frequently Asked Questions

Q1: Why is Sulphur Blue BRN particularly mentioned to have "poor stability" during dyeing? Sulphur Blue BRN is prone to premature oxidation, which can lead to issues like red edges, patches, and erythema (red spots) on the fabric. This can be mitigated by adding baking soda to the dye bath and ensuring the cloth is kept wet and processed without delay [3].

Q2: Can Sulphur Blue be used on protein fibers like wool? No. The application of sulphur dyes requires a strong alkaline environment with sodium sulfide, which is damaging to protein fibers like wool [1] [2].

Q3: What are the key environmental concerns with sulphur dyes, and how do they impact research? The dyeing process can generate hydrogen sulfide (H₂S) and produce colored wastewater that is difficult to treat [5]. Stricter environmental regulations (like REACH and GOTS) are pushing the industry toward greener alternatives and closed-loop systems, which is a relevant area for research and development [6] [5].

References

reducing Sulphur Blue 10 environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Here are some common questions and guidance based on established principles of dye wastewater treatment.

  • Q1: What are the most effective methods for removing dyes from wastewater?
    • A: Research focuses on adsorption and biological degradation as two primary, effective methods [1] [2]. The choice depends on your specific goal, as summarized in the workflow below.

G Start Start: Dye-Contaminated Water Decision Primary Goal? Start->Decision Goal1 Rapid Removal of Intact Dye Molecules Decision->Goal1 Goal2 Complete Molecular Breakdown of Dye Decision->Goal2 Adsorption Adsorption with Functionalized Biochar Output1 Output: Dye-loaded adsorbent for disposal Adsorption->Output1 Biodegradation Bacterial Enzymatic Degradation Output2 Output: Degraded, less toxic compounds Biodegradation->Output2 Goal1->Adsorption Goal2->Biodegradation

  • Q2: My adsorption capacity is low. How can I improve it?
    • A: Low adsorption capacity is often related to the adsorbent's properties and the solution chemistry. The table below outlines common issues and solutions, with one study showing very high capacity using a sulfur-enhanced biochar [1].
Problem Area Possible Cause Troubleshooting Action
Adsorbent Surface Lack of specific functional groups or low surface area. Chemically modify the adsorbent. For anionic dyes like Acid Yellow 36, a sulfur-functionalized biochar achieved a capacity of 270.27 mg/g [1].
Solution pH pH value counteracts the electrostatic attraction between adsorbent and dye. Optimize pH. Maximum adsorption for many anionic dyes occurs under highly acidic conditions (e.g., pH 1.5) [1].
Reaction Kinetics Insufficient contact time for the system to reach equilibrium. Determine the optimal contact time. Equilibrium can be reached in as little as 30 to 90 minutes for some dye-adsorbent pairs [1].
  • Q3: My microbial dye degradation is inefficient or has stopped. What should I check?
    • A: Inefficient biodegradation often stems from unsuitable environmental conditions for the microbes or the toxicity of the dye.
    • Confirm Oxygen Levels: Determine if your bacterial strain requires aerobic, anaerobic, or microaerophilic conditions for optimal activity [2].
    • Check for Toxic Intermediates: Anaerobic degradation of azo dyes can produce toxic aromatic amines. Ensure your process includes a subsequent aerobic phase to break down these harmful intermediates [2].
    • Nutrient Balance: Provide essential nutrients (e.g., a nitrogen source) to maintain healthy microbial populations and support co-metabolism [2].

Experimental Protocols

Here are detailed methodologies for the two key approaches mentioned.

Protocol 1: Adsorption Using Modified Biochar

This protocol is adapted from a study on removing Acid Yellow 36 and Direct Blue 86 dyes [1].

  • Materials:

    • Adsorbent: Delonix regia biochar-sulphur (DRB-S) or similar sulfur-functionalized biochar.
    • Dye Solution: Prepare a stock solution of your target dye (e.g., Sulphur Blue 10) in deionized water.
    • Equipment: Shaker, pH meter, centrifuge, UV-Vis spectrophotometer.
  • Method:

    • Batch Experiments: Prepare a series of solutions with varying adsorbent dosages (e.g., 0.1 - 1.0 g/L) and a fixed initial dye concentration.
    • pH Optimization: Adjust the pH of the solutions across a wide range (e.g., 1.5 to 9) using dilute NaOH or HCl to identify the optimal pH for adsorption.
    • Kinetic Study: Agitate the mixtures on a shaker and collect samples at different time intervals (e.g., 10, 20, 30, 60, 90 minutes).
    • Analysis: Centrifuge each sample to separate the adsorbent. Measure the absorbance of the supernatant using a spectrophotometer at the dye's characteristic wavelength and calculate the removal percentage and adsorption capacity.
  • Data Analysis:

    • Fit the equilibrium data to Langmuir and Freundlich isotherm models to understand the adsorption mechanism.
    • Fit the kinetic data to pseudo-first-order and pseudo-second-order models to analyze the adsorption rate [1].
Protocol 2: Bacterial Degradation of Dyes

This protocol outlines a general approach for screening and using dye-degrading bacteria [2].

  • Materials:

    • Bacterial Strain: Use a known dye-degrading strain (e.g., Bacillus, Pseudomonas spp.) or isolate from contaminated sites.
    • Growth Medium: Mineral salts medium (MSM) supplemented with the target dye as the primary carbon source.
    • Equipment: Sterile flasks, incubator shaker, spectrophotometer, HPLC (for intermediate analysis, optional).
  • Method:

    • Culture Inoculation: Inoculate a loopful of bacteria into a nutrient broth and incubate overnight. Harvest cells by centrifugation.
    • Decolorization Assay: Resuspend the bacterial cells in MSM containing a specific concentration of the dye (e.g., 100 mg/L). Incubate under appropriate conditions (temperature, shaking/static based on oxygen requirement).
    • Monitoring: Collect samples periodically. Measure the decrease in absorbance at the dye's maximum wavelength to calculate the decolorization percentage.
    • Enzyme Assay: To confirm biodegradation, assay for specific enzymes like azoreductase (under anaerobic conditions) or laccase (under aerobic conditions) in the cell lysate or culture supernatant [2].

References

Sulphur Blue 10 Dye Bath Stability: Key Parameters & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the critical parameters for maintaining a stable Sulphur Blue 10 dye bath and solutions for common issues, based on current industrial practices.

Parameter/Issue Optimal Condition / Symptom Corrective Action / Solution
Reducing Agent (Sulfide) Sulfur dye must be dissolved with sulfide (typically a 1:1 ratio with dye) [1]. Use fresh, reddish-brown sulfide; avoid gray-white, weathered powder which causes premature oxidation and specks [1].
Dye Bath Additives N/A Add 2-3 g/L baking soda (sodium bicarbonate), soda ash (sodium carbonate), or glucose; or 0.5-1 g/L sodium hydrosulfite (insurance powder) with 1-2 g/L urea to promote dissolution and stabilize the bath [1].
Temperature Control Heat dye bath to 98°C, hold for 15-20 min, then cool to 80-85°C before oxidation [1]. This "heat-then-cool" method ensures full dissolution and reduction of the dye, preventing defects [1].
Oxidation Process N/A Transition dyed fabric from the bath to a mild "foot tank" (a cleaning bath with reducing agent) before final rinsing. For difficult-to-oxidize dyes like Sulphur Blue CV/3G, use 1-2 g/L sodium borate and hydrogen peroxide [1].
Fixing Erythema/Red Streaks Presence of red spots or streaks on dyed fabric. Treat with a dilute solution (5-10 g/L) of sulfide at 85-90°C for 20 minutes. For severe cases, increase sulfide and add a small amount of dye to the treatment bath to prevent color lightening [1].

Experimental Protocol for Dye Bath Stabilization

Here is a detailed methodology you can adapt for laboratory-scale experiments to test the stability of a this compound dye bath.

1. Dye Bath Preparation

  • Reduction and Dissolution: Prepare a dye bath using this compound and a reducing agent (sodium sulfide) at a recommended 1:1 ratio [1]. Ensure the sulfide used is of good quality (reddish-brown, not gray and weathered) [1].
  • Additives for Stability: Incorporate stabilizing agents into the bath. Based on industrial practice, you can test the efficacy of additives such as sodium bicarbonate (2-3 g/L), glucose (2-3 g/L), or sodium hydrosulfite (0.5-1 g/L) with urea (1-2 g/L) [1].

2. Controlled Dyeing Process

  • Temperature Ramp: Gradually heat the dye bath to a temperature of 98°C.
  • Dyeing Time: Maintain this temperature for 15-20 minutes to ensure complete dissolution and reduction of the dye [1].
  • Controlled Cooling: After the hold time, stop heating and allow the bath to cool to 80-85°C. This controlled cooling is critical before proceeding to the oxidation step [1].

3. Post-Dyeing Treatment and Oxidation

  • Rinsing: Avoid immediate rinsing in cold water. Instead, transition the dyed material to a warm "foot tank" containing a mild reducing agent to remove unfixed dye without shocking it [1].
  • Forced Oxidation: To ensure complete and even color development, oxidize the dye by treating it with a solution containing an oxidizing agent. A suggested lab-scale protocol could use 1-2 g/L sodium borate and a controlled amount of hydrogen peroxide [1].

Frequently Asked Questions (FAQs)

What should I do if my this compound dye bath changes color or develops specks? This is a classic sign of an unstable dye bath, often due to the use of weathered or ineffective sulfide. The sulfide, if gray-white and powdery, will not properly reduce the dye and can cause premature oxidation, leading to specks and color changes. The solution is to use fresh, high-quality sulfide and add stabilizing agents like glucose or sodium bicarbonate to the bath [1].

How can I fix red streaks or spots (erythema) on the dyed material? This defect can be repaired by re-treating the material in a fresh bath. Use a dilute solution of sulfide (5-10 g/L) at a temperature of 85-90°C for about 20 minutes. If the defect is severe, you may need to increase the sulfide concentration and add a small quantity of dye to the treatment bath to prevent the overall color from becoming lighter [1].

Why is temperature control so critical in the dyeing process? this compound requires high heat (98°C) to achieve full dissolution and chemical reduction, which is essential for proper dye uptake. However, a subsequent controlled cooling phase (to 80-85°C) before oxidation is equally important. This gradual temperature change helps prevent the rapid, uneven fixation of dye that can lead to defects like streaks and uneven shading [1].

Workflow for Dye Bath Optimization

The following diagram illustrates the logical workflow for optimizing and troubleshooting a this compound dye bath, integrating the key parameters and solutions discussed.

Start Start: Prepare Dye Bath A Add Stabilizing Agents: • Baking Soda • Glucose • Sodium Hydrosulfite Start->A B Temperature Cycle: Heat to 98°C → Hold 15-20 min → Cool to 80-85°C A->B C Controlled Oxidation: Use 'Foot Tank' & Oxidizing Agents B->C E Check for Defects: Erythema/Red Streaks C->E D Successful Dyeing E->D No defects F Defect Repair: Treat with Sulfide Solution at 85-90°C E->F Defects found F->B Re-dye

References

Sulphur Blue 10 vs Indigo dye performance fastness

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Fastness Comparison

The following table summarizes the core characteristics and typical fastness ratings of Sulphur Blue 10 and Indigo dyes, based on industry data and general knowledge.

Property This compound (C.I. 53470) Indigo Dye (Synthetic)
Chemical Class Sulfur Dye [1] Indigoid Dye (Vat Dye) [1] [2]
Solubility Water-insoluble; requires sodium sulfide for solubilization [1] [3] Water-insoluble; requires chemical reduction to leuco form [1] [2]
Primary Application Cotton, viscose, linen [3] Primarily cotton (e.g., denim) [4] [2]

| Color Fastness (Ratings) | Soaping: 2-3 (ISO) [3] Light: 5-6 (ISO) [3] Rubbing (Dry/Wet): Information not available in search results | Soaping: Poor to Moderate [2] Light: Moderate to Good [2] Rubbing (Dry/Wet): Notorious for poor wet rubbing fastness due to surface deposition [2] | | Key Advantage | Cost-effective for deep shades on cellulose fibers [4] | Unique dyeing mechanism and fading character for denim [2] | | Key Disadvantage | Limited shade range (blues, blacks, browns); environmental concerns from dyeing effluent [4] | Poor rubbing fastness; environmental impact of synthetic production and reduction processes [2] |

Experimental Protocols Overview

Here are the general methodologies for applying and testing these dyes, which can serve as a basis for designing experiments.

Dyeing Methodology

For this compound The application process for sulfur dyes like this compound typically involves these stages [1]:

  • Reduction (Vatting): The insoluble dye is reduced to its soluble leuco form using a reducing agent like sodium sulfide in an alkaline bath.
  • Dyeing: The material is immersed in the dye bath. The soluble leuco form is absorbed by the cellulose fiber.
  • Oxidation: After dyeing, the fabric is exposed to air or an oxidizing agent (like hydrogen peroxide) to regenerate the insoluble dye inside the fiber.
  • After-Treatment: The dyed material is rinsed and soaped to remove surface dye and improve fastness.

For Indigo Dye The classic dyeing process for indigo is characterized by its dip-and-oxidize cycles [2]:

  • Reduction: The insoluble blue indigo is reduced to its soluble, yellow-green leuco-indigo form in a vat using a reducing agent (traditionally fermentation, commercially sodium hydrosulfite) under alkaline conditions.
  • Dip: The fabric is dipped into the reduced vat, absorbing the leuco-indigo.
  • Oxidation (Skying): The fabric is removed from the vat and exposed to air to oxidize the dye back to its insoluble blue form inside and on the fiber.
  • Multiple dips are performed to build up the depth of shade.
Fastness Testing Methodology

The following workflow illustrates the standard procedures for evaluating key color fastness properties. These tests are applicable to both dyes and provide the quantitative data for comparison.

G cluster_1 Fastness Testing Procedures cluster_2 Evaluation & Rating Start Dyed Fabric Sample Wash Wash Fastness Test (ISO 105-C06 / AATCC) Start->Wash Light Light Fastness Test (Exposure to Light Source) Start->Light Rub Rubbing/Crocking Fastness Test (AATCC TM8) Start->Rub EvalWash Evaluate Two Parameters: 1. Sample Discoloration 2. Staining on Adjacent Fabric Wash->EvalWash EvalLight Evaluate Sample Discoloration vs. Blue Wool Standards Light->EvalLight EvalRub Evaluate Two Parameters: 1. Dry Rubbing Staining 2. Wet Rubbing Staining Rub->EvalRub Grade Final Fastness Rating (Gray Scale 1-5) Grade 5 = Excellent, Grade 1 = Poor EvalWash->Grade EvalLight->Grade EvalRub->Grade

The general principle for rating, as mentioned in the search results, involves comparing tested samples to original, un-tested samples using standardized gray scales for discoloration and staining [5]. The consistency of the rater's judgment is critical for reliable results.

Key Insights for Researchers

  • This compound offers a more cost-effective solution for achieving solid blue shades on cellulose fibers like cotton, with a key advantage in light fastness [3]. Its main drawbacks are a limited application range and environmental challenges associated with its dyeing process [4].
  • Indigo's performance is defined by its unique ring-dyeing effect and subsequent poor wet-rubbing fastness, which are intrinsic to its application method. Its environmental footprint, particularly from the use of synthetic indigo and strong reducing agents, is a significant area of research and development [2].

References

Sulphur Blue 10 vs Reactive Blue 19 cellulose affinity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Reactive Blue 19

Reactive Blue 19 is a well-documented synthetic dye with a strong affinity for cellulose fibers like cotton. Here are its key characteristics:

Property Description
Common Name Reactive Blue 19, Remazol Brilliant Blue R [1] [2]
CAS Number 2580-78-1 [1]
Chemical Formula C₂₂H₁₆N₂Na₂O₁₁S₃ [1] [3]
Molecular Weight 606.57 g/mol [1] [3]
Chemical Class Anthraquinone (CI 61200) [1]
Reactive Group Vinylsulphone (VS) [4] [2]
Bonding Mechanism Forms a covalent bond with hydroxyl (-OH) groups on cellulose [4] [2]
Application Temp. Typically 60°C (medium brand dye) [4]
Water Solubility 100 g/L at 20°C [3]

Reactive Dyes vs. Sulphur Dyes: A Class Comparison

While data on Sulphur Blue 10 is unavailable, the table below outlines the general differences between these two dye classes, which is crucial for your comparison.

Feature Reactive Dyes (e.g., Reactive Blue 19) Sulphur Dyes
Bonding Mechanism Forms covalent bonds with fiber polymers [4]. Forms disulfide (S-S) bonds/chains within the fiber; no covalent bond with cellulose.
Color Fastness Very good wash fastness due to strong covalent bonds [4]. Generally good wash fastness, but sensitive to chlorine bleach.
Color Range Wide range of bright to heavy dark shades [4]. Primarily dull shades (black, brown, navy).
Process Complexity Requires alkali (e.g., sodium carbonate) and often salt to fix the dye [4]. Requires a multi-step reduction-oxidation process.
Environmental Impact Known for hydrolysation issues; fixation rate is not 100%, leading to colored effluent [5]. The dyeing process can be more complex.

Experimental Insights into Reactive Blue 19's Affinity

Research confirms the mechanisms behind Reactive Blue 19's high cellulose affinity. The bonding process can be visualized as follows:

G A Reactive Blue 19 Molecule (Vinylsulphone Group) C Covalent Bond Formation (D-SO₂-CH₂-CH₂-O-Cellulose) A->C Alkaline Conditions B Cellulose Polymer Chain (Hydroxyl Group -OH) B->C Nucleophilic Substitution

The affinity is also demonstrated in experimental contexts:

  • Cationized Cellulose: Studies show that Reactive Blue 19 readily exhausts onto and fixes to cotton that has been pre-treated with a cationic copolymer, achieving a high dye fixation rate even in mild, salt-free conditions [2].
  • Decolorization Studies: The dye's stable anthraquinone structure makes it resistant to degradation, which indirectly confirms its strong interaction with the target substrate and the challenge of breaking it down in wastewater [5].

Suggestions for Further Research

To build a comprehensive comparison guide, you may need to investigate further:

  • Verify the "this compound" Identifier: Confirm the existence and correct Colour Index (C.I.) Generic Name (e.g., this compound) or CAS Registry Number, as this name may be obsolete, incorrect, or a manufacturer-specific brand name.
  • Consult Specialized Databases: Search scientific databases (e.g., SciFinder, Web of Science) and technical literature from dye manufacturers using the confirmed identifiers.
  • Comparative Testing: If primary data is essential, consider designing laboratory experiments to directly compare the two dyes' exhaustion rates, fixation efficiency, colorfastness properties, and color yield on cellulose fabrics.

References

Sulphur Blue 10 lightfastness compared to other sulfur dyes

Author: Smolecule Technical Support Team. Date: February 2026

Sulphur Blue 10 Properties and Fastness

The following table summarizes the specific fastness data found for this compound, according to ISO and AATCC standards [1].

Fastness Type Standard Rating Remarks
Light Fastness ISO 5-6 Considered moderate to good.
Soaping Fastness ISO 3-4 Considered moderate.
Acid Resistance ISO 4-5 Good.
Alkali Resistance ISO 4-5 Good.

General Lightfastness of Sulfur Dyes

While a direct comparison is not available, the search results consistently highlight the general performance of sulfur dyes as a class [2] [3] [4]:

  • Good Overall Fastness: Sulfur dyes are generally known for their good fastness properties, including excellent wash-fastness and good lightfastness [3] [2].
  • Cost-Effective for Dark Shades: They are cost-effective and predominantly used for black, brown, and dark blue shades, offering rich colors with generally good durability [3] [2].
  • Specific Weakness: A key weakness of sulfur dyes is their poor fastness to chlorine bleach [3].

Proposed Framework for Experimental Comparison

Since the desired direct comparative data is not publicly available, here is a proposed experimental framework that you could use to conduct your own investigation or evaluate future studies.

Key Experimental Protocol: Color Fastness to Light

The core methodology for assessing lightfastness is standardized by organizations like AATCC and ISO [5] [4].

  • Objective: To determine the resistance of the color of sulfur dyes to the action of an artificial light source, representing sunlight.
  • Test Principle: Specimens of the dyed textiles are exposed to a controlled artificial light source under specified conditions. The change in color is assessed by comparison with a standard of fade or a gray scale for color change [5] [4].
  • Equipment & Materials:
    • Lightfastness testing apparatus (e.g., Xenon-arc lamp)
    • AATCC Blue Wool Lightfastness Standards (L2 to L6) or equivalent ISO standards [5].
    • Gray Scale for Color Change [4].
    • Specimens of fabric dyed with this compound and other sulfur dyes for comparison.
  • Procedure:
    • Mount the dyed specimens and the Blue Wool Standards in the exposure unit.
    • Expose the specimens to the light source until the relevant Blue Wool Standard (e.g., L4 for 20 AATCC Fading Units) shows a color change equivalent to Gray Scale Grade 4 [5]. Exposure is measured in AATCC Fading Units (AFU), not time [5].
    • Remove the specimens and evaluate the color change.
  • Assessment:
    • The exposed portion of each specimen is compared to the unexposed portion under standard lighting conditions (e.g., D65 light source in a darkroom) [4].
    • The degree of color change is rated using the Gray Scale for Color Change, where Grade 5 signifies no change and Grade 1 signifies severe change [4].
    • Results can also be reported by referencing the Blue Wool Scale (BW1 to BW8), where a higher number indicates better lightfastness [6].
Complementary Test Protocols

For a comprehensive guide, other fastness tests should be included, such as:

  • Color Fastness to Washing: Assesses color loss and staining of adjacent fabric during laundering [4].
  • Color Fastness to Rubbing (Crocking): Determines the degree of color transfer from the surface of a dyed fabric to another surface via dry and wet rubbing [4].
  • Color Fastness to Perspiration: Checks color stability against acidic and alkaline perspiration [4].

Workflow for Comparative Analysis

The diagram below outlines the logical workflow for conducting a full comparative analysis of sulfur dyes.

Start Start: Dye Selection Prep Sample Preparation Start->Prep Select dye range Exp Controlled Light Exposure Prep->Exp Mount samples with standards Eval Post-Exposure Evaluation Exp->Eval Reach target AFU Comp Comparative Data Analysis Eval->Comp Color change rating Comp->Exp Refine test parameters Report Report & Guide Publication Comp->Report Compile results

Conclusions and Recommendations

  • For a general understanding: It is reasonable to state that this compound, as part of the sulfur dye class, possesses good to very good lightfastness (as indicated by its ISO 5-6 rating), making it suitable for many applications where prolonged direct sunlight exposure is not the primary concern [1].
  • For a rigorous, scientific comparison: The experimental protocol and workflow provided above can serve as a blueprint for generating the quantitative, comparative data required for your publication.

References

Sulphur Blue 10 wash fastness validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Fastness Properties of Sulphur Blue 10

The table below summarizes the color fastness properties of this compound as reported in one source [1]. These ratings provide a benchmark for its performance.

Fastness Type Standard Rating Notes
Soaping ISO 2-3 Indicates fair to moderate resistance to washing.
Wash Fastness AATCC Information missing Specific AATCC rating not provided in the source.
Light Fastness ISO 5-6 Good resistance to fading from light exposure [1].
Rubbing (Dry/Wet) Not Specified Information missing
Perspiration (Acid/Alkali) Not Specified Information missing

Sulfur dyes, in general, are known for their excellent wash fastness once applied and oxidized, due to the formation of a large, insoluble dye molecule within the cellulose fiber [2] [3]. However, improper application can lead to issues like poor rub fastness and bronzing [2].

Wash Fastness Validation Workflow

The following diagram outlines a general experimental workflow for validating the wash fastness of a sulfur dye like this compound. This process is critical for ensuring that the dye meets required specifications.

cluster_3 3. Wash Fastness Test Details cluster_6 6. Evaluation Methods Start Start: Dyed Fabric Sample Step1 1. Pre-Conditioning Start->Step1 Step2 2. Soaping Off Step1->Step2 Step3 3. Wash Fastness Test Step2->Step3 Step4 4. Multi-Agent Assessment Step3->Step4 W1 A. Standard Test Selection (e.g., ISO 105-C08, AATCC 61) Step5 5. Drying Step4->Step5 Step6 6. Evaluation Step5->Step6 End End: Fastness Rating Step6->End E1 A. Color Change (Grey Scale) W2 B. Configure Parameters: - Temperature - Duration - Detergent Solution W3 C. Use Multi-Fiber Adjacent Fabric (to assess staining) E2 B. Staining (Grey Scale for Staining)

Diagram 1: A generalized workflow for validating the wash fastness of sulfur dyes.

Detailed Experimental Protocols

Here are detailed methodologies for the key steps in the workflow above:

  • Sample Preparation and Pre-Conditioning: Begin with pre-washed, scoured, and bleached cotton fabric dyed with this compound using a standardized recipe [3]. The fabric must be oxidized and, if required, given an after-treatment (e.g., soaping) to ensure complete fixation and remove any superficial dye [2] [3]. Condition the samples at standard temperature and humidity (e.g., 20°C ± 2°C, 65% ± 4% relative humidity) for 24 hours before testing.

  • Soaping Off (Critical Pre-Wash Step): Before formal testing, a soaping step is crucial. Treat the dyed fabric with a hot soap solution (e.g., 2-5 g/L soap) at 60-95°C for 10-20 minutes, followed by thorough rinsing and drying [2] [3]. This removes unfixed dye, providing a true assessment of the fixed color's fastness.

  • Standard Wash Fastness Test:

    • Applicable Standards: ISO 105-C08 (Textiles - Tests for colour fastness - Part C08: Colour fastness to domestic and commercial laundering) or AATCC Test Method 61 (Colorfastness to Laundering, Home and Commercial: Accelerated).
    • Procedure: Place the dyed sample in a sealed container with a specified soap/detergent solution, stainless steel balls (for abrasion), and a multi-fiber adjacent fabric. Run the test in a Launder-Ometer for a set number of cycles (e.g., 30 or 45 minutes) at a prescribed temperature (e.g., 40°C, 50°C, 60°C) based on the test severity [4].
    • Parameters to Document: Temperature, duration, detergent type and concentration, and liquor ratio.
  • Evaluation:

    • Color Change: After washing, rinsing, and drying, assess the change in color of the original sample under standard lighting (D65) using the Grey Scale for Color Change (ISO 105-A02 / AATCC EP1). A rating of 5 means no change, and 1 signifies a severe change [4].
    • Staining: Evaluate the degree of staining on the multi-fiber adjacent fabric using the Grey Scale for Staining (ISO 105-A03 / AATCC EP2). A rating of 5 indicates no staining, and 1 represents heavy staining [4].

Comparison with Other Sulfur Dyes

While direct comparative data for this compound is scarce, the table below positions it qualitatively against other common sulfur dyes based on general characteristics [5] [2] [3].

Dye Type Typical Wash Fastness Key Applications Remarks & Trade-offs
This compound Good (with correct processing) [1] Cotton, viscose, linen [1] Known for its specific blue shade; can show bronzing if reduced/oxidized improperly [2].
Sulphur Black 1 Excellent (Very high) Denim, cotton yarns [5] The workhorse of sulfur dyes; highest concentration variants (200%, 220%) offer cost-effectiveness [5].
Sulphur Yellows & Browns (e.g., Sulphur Yellow 2, Sulphur Brown 10) Good to Very Good Paper, leather, textiles [5] Provides a necessary range for shading; fastness can be slightly lower than blacks in some cases.
Sulphur Blues (e.g., Sulphur Blue 7/BRN) Good to Very Good Denim dyeing [5] Commonly used in denim for alternatives to indigo; performance is comparable to this compound.

Key Considerations for Researchers

For reliable and reproducible results in wash fastness validation, please consider the following:

  • Addressing Common Defects: Be aware of issues like bronzing (a metallic bronze appearance) and tendering (fiber degradation upon storage). Bronzing can be mitigated by ensuring complete reduction of the dye using sufficient sodium sulfide and through proper soaping [2] [3]. Tendering, caused by acid formation from residual sulfur, can be prevented with an after-treatment using dilute sodium acetate to neutralize any acid [2] [3].
  • Optimizing the Dyeing Process: The wash fastness is highly dependent on a well-controlled dyeing process. Key factors include the concentration of sodium sulfide (reducing agent), electrolyte (salt), dyeing temperature, and the efficiency of the final oxidation and soaping steps [3].
  • Environmental & Regulatory Compliance: The sulfur dyeing process, particularly with sodium sulfide, has an environmental impact. The industry is trending towards low-sulfide reducing agents and pre-reduced liquid dyes [5]. Ensure your testing and production protocols align with regulations like ZDHC MRSL and OEKO-TEX [5].

References

Comparison of Blue Colorants: Sulphur Dyes vs. Other Types

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of sulphur-based blue dyes in comparison to other common synthetic and natural blue colorants. This should provide a solid foundation for your evaluation.

Characteristic Sulphur Blue Dyes (e.g., Sulphur Blue 10) Synthetic Dyes (e.g., FD&C Blue No. 1) Natural Blue Colorants (e.g., Anthocyanins, Spirulina)
Primary Application Textiles (cotton, viscose, linen), leather, paper dyeing [1]. Foods, beverages, pharmaceuticals, cosmetics [2] [3]. Foods, beverages (where "clean-label" is a priority) [4].
Color Fastness Excellent fastness to washing, light, and rubbing [5]. Good in their intended applications, but not typically rated for textile fastness. Generally low stability; sensitive to pH, temperature, and light [3].
Dyeing Process Requires a reduction step (e.g., with sodium sulfide) to become soluble, then oxidation to fix [5]. Designed for solubility and stability in food/beverage matrices. Simple incorporation, but color outcome can be unpredictable due to pH sensitivity [4].
Environmental Impact Mixed; good biodegradability but process can generate sulfur-containing wastewater [5]. Subject to regulatory approval for consumption; environmental persistence is a concern [2] [3]. Generally considered environmentally friendly; derived from biological sources [3].
Cost-Effectiveness Highly cost-effective for industrial textile dyeing; high dyeing yield [5]. Low-cost for mass production of consumer goods [3]. High cost due to labor-intensive extraction and lower color concentration [3] [4].

Key Considerations for Performance Evaluation

For a researcher or scientist, the following points are critical when comparing these dyes:

  • Application Context is Paramount: The "best" dye is entirely dependent on its end-use.

    • This compound is engineered for textile performance, offering durability that food dyes or natural colorants do not need to provide [5] [1].
    • FD&C Blue No. 1 (Brilliant Blue FCF) is synthesized and regulated for safe consumption in drugs and food, a consideration irrelevant for textile dyes [2] [3].
    • Natural colorants cater to a market demand for "clean-label" ingredients but sacrifice stability and cost-effectiveness [3] [4].
  • Understanding the Dyeing Workflow for Sulphur Dyes: The process for sulphur dyes is distinct and a key factor in its cost and environmental profile. The diagram below illustrates the core steps involved in applying sulphur dyes to fabric, which contributes to their excellent fastness.

G Start Start: Insoluble Sulphur Dye Powder Reduction Reduction Bath (Sodium Sulfide, Alkali) Start->Reduction SolubleForm Soluble 'Leuco' Form Reduction->SolubleForm Dyeing Fabric Immersion SolubleForm->Dyeing Oxidation Oxidation (Air or Chemical) Dyeing->Oxidation FixedDye Fixed, Insoluble Dye in Fabric Oxidation->FixedDye End End: Excellent Wash Fastness FixedDye->End

  • Evaluating Experimental Fastness Data: While a full dataset for this compound is not available in the search results, one source provides a snapshot of its performance against standard tests [1]. When conducting your own experiments, you would compare such data against benchmarks for other dye classes using these standard protocols:
    • Soaping Fastness (ISO 105-C03/C06): Measures resistance to color loss or bleeding during washing.
    • Light Fastness (ISO 105-B02): Measures resistance to fading upon exposure to light.
    • Perspiration Fastness (ISO 105-E04): Measures resistance to acidic and alkaline perspiration.
    • Rubbing/Crocking Fastness (ISO 105-X12): Measures resistance to color transfer during rubbing.

Research and Sourcing Guidance

Given that a direct comparative guide is not available, here are suggestions for how you can proceed:

  • Contact Specialized Suppliers: Since you are creating a formal guide, reaching out to manufacturers and suppliers directly is your most reliable path. Companies like Alfa Chemistry and Dideu Industries Group are listed as suppliers for this compound (CAS 1327-62-4) and may provide technical data sheets upon request [1].
  • Refine Your Search: You may find more targeted experimental data by searching for specific test standards (e.g., "ISO 105-C06 for sulphur dyes") or by looking into the patent literature for specific dye formulations and their claimed performance [6].

References

Sulphur Blue 10 environmental profile vs azo dyes

Author: Smolecule Technical Support Team. Date: February 2026

Azo Dyes: Environmental and Toxicity Profile

The table below summarizes key experimental findings on the toxicity and environmental impact of various azo dyes, which constitute a major class of synthetic dyes [1] [2].

Dye Name Test Organism/System Effect/Endpoint Experimental Value Key Finding
Direct Blue 15 [3] Microalgae (Pseudokirchneriella subcapitata) Growth Inhibition (IC50) 15.99 mg L⁻¹ Significant toxicity to a primary producer.
Cladoceran (Ceriodaphnia dubia) Lethality (LC50) 450 mg L⁻¹ Toxicity to a primary consumer.
Zebrafish (Danio rerio) Developmental deformities Observed at 100-500 mg L⁻¹ Caused yolk sac edema, curved tail, and skeletal deformations in larvae.
Disperse Red 1 [4] Cladoceran (Daphnia similis) Chronic toxicity (Most sensitive endpoint) Proposed PNEC*: 60 ng L⁻¹ Suggests potential risk to freshwater biota at very low concentrations.
Various Azo Dyes (General) [5] [6] Humans / Mammalian Models Genotoxicity, Carcinogenicity - Metabolites like aromatic amines can form DNA adducts, leading to chromosomal abnormalities and cancer.
Textile Effluents (General) [2] Aquatic Ecosystems Reduces Dissolved Oxygen (BOD, COD*) - Alters water chemistry, reduces light penetration, and harms aquatic life.

PNEC: Predicted No-Effect Concentration; BOD: Biological Oxygen Demand; *COD: Chemical Oxygen Demand

Detailed Experimental Protocols

The data in the table above was generated using standardized ecotoxicological and analytical methods. Here are detailed protocols for the key experiments cited.

1. Protocol for Acute and Chronic Aquatic Toxicity Testing [3] [4] This methodology is used to determine effects (like growth inhibition or lethality) on organisms such as microalgae, cladocerans, and zebrafish embryos.

  • Test Organisms: Species from different trophic levels are used, including the microalgae Pseudokirchneriella subcapitata (primary producer), the cladoceran Ceriodaphnia dubia or Daphnia similis (primary consumer), and embryos of the zebrafish Danio rerio (secondary consumer).
  • Exposure Conditions:
    • Organisms are exposed to a range of dye concentrations in a controlled laboratory setting.
    • Tests are conducted under standardized temperature, light, and pH conditions for a specified duration (e.g., 48-96 hours).
  • Endpoint Measurements:
    • Algae: Biomass or cell count is measured to calculate growth inhibition (IC50).
    • Cladocerans: Mortality is recorded for acute lethality (LC50), or reproduction (number of offspring) is monitored for chronic toxicity.
    • Zebrafish: Embryos are observed for sublethal effects like developmental deformities, yolk sac edema, and heartbeat rate after 96-144 hours post-fertilization (hpf).
  • Data Analysis: Dose-response curves are plotted to determine the concentration causing a 50% effect (EC50/IC50/LC50).

2. Protocol for Biodegradation and Metabolite Analysis [1] [7] This protocol assesses how microorganisms break down dye molecules and identifies the potentially toxic breakdown products.

  • Microbial Cultivation: Specific bacterial strains (e.g., Sphingomonas melonis, Pseudomonas sp.) or a commercial consortium are cultivated in a mineral salt medium.
  • Dye Decolorization: The azo dye is added as the sole carbon source or with a co-substrate. Cultures are incubated aerobically or anaerobically with shaking.
  • Monitoring: Dye decolorization is monitored over 24-144 hours by measuring the decrease in absorbance at the dye's maximum visible wavelength using a spectrophotometer.
  • Metabolite Identification: Advanced techniques like Liquid Chromatography/Time-of-Flight/Mass Spectrometry (LC/TOF/MS) and FT-IR spectroscopy are used to identify the structures of metabolic intermediates, such as sulfonated aromatic amines [7] [8].

3. Protocol for Genotoxicity Assessment [5] [6] These tests evaluate the potential of a dye or its metabolites to cause genetic damage.

  • In vivo Studies: Laboratory animals (e.g., rats, mice) are exposed to the dye via feeding or injection. Tissues are later examined for chromosomal abnormalities or tumor formation.
  • In vitro Studies: Bacterial assays (e.g., Ames test) or mammalian cell cultures are exposed to the dye. Metabolic activation systems (like S9 liver enzymes) are often included to simulate mammalian metabolism.
  • Endpoint Analysis: Measures of DNA damage, such as the formation of DNA adducts (covalent bonds between metabolites and DNA) or increases in reverse mutations, are quantified.

The Data Gap for Sulphur Blue 10

The search results reveal a clear lack of publicly available scientific studies on the environmental profile of this compound.

  • The one source that identifies this compound provides only its basic chemical properties and application uses, with no experimental data on its ecotoxicity, biodegradability, or formation of hazardous metabolites [9].
  • In contrast, azo dyes have been extensively researched, with a robust body of evidence detailing their toxic effects, persistence, and degradation pathways [3] [1] [5].

A Path Forward for Research

Given the data gap, the following workflow outlines a potential approach to develop the environmental profile for a dye like this compound.

Start Start: Dye with Limited Environmental Data Step1 1. Structural Analysis Start->Step1 Step2 2. Prioritize Testing Needs Step1->Step2 SubStep1 Identify functional groups and stable bonds (e.g., sulfide). Step1->SubStep1 Step3 3. Experimental Testing Step2->Step3 SubStep2 Test for persistence under anaerobic conditions. Step2->SubStep2 SubStep3 Analyze for toxic metabolites (e.g., aromatic amines). Step2->SubStep3 SubStep4 Determine chronic toxicity to aquatic organisms. Step2->SubStep4 Step4 4. Risk Assessment Step3->Step4

References

Sulphur Blue 10 spectroscopic fingerprint identification

Author: Smolecule Technical Support Team. Date: February 2026

Sulphur Blue 10: Chemical Profile

The table below summarizes the basic identifying information for this compound, which is a sulfur dye used in textile and leather dyeing [1] [2].

Property Description
CAS Number 1327-62-4 [3] [4] [2]
Synonyms Immedial New Blue FBL, Solfo Blue FB Supra, Sulfogen Blue FBL, C.I. 53470 [3] [4] [2]
Product Type Sulfur Dye [3]
Common Applications Dyeing of cotton, viscose, linen, and leather [2]

Filling the Knowledge Gaps

A robust comparison guide requires experimental data. Here is a breakdown of the core information you need and how to find it.

  • Source Experimental Spectra: Major chemical suppliers (such as Alfa Chemistry and BOC Sciences, listed in the search results) often provide analytical data for their products [3] [4]. You can directly request Certificates of Analysis (CoA) or spectral data sheets for this compound from them.
  • Acquire Comparison Data: To create a fair comparison, you will need to obtain spectroscopic data for alternative dyes under consistent, controlled conditions. Key alternatives to consider include:
    • Other Sulfur Dyes (e.g., other colors from the same class)
    • Different Dye Classes (e.g., Reactive Dyes and Direct Dyes, which are mentioned as competitors in the market analysis) [1].
  • Establish Testing Protocols: For a valid comparison, you should develop standard experimental protocols. The workflow for characterizing an unknown dye sample can be generalized as follows:

G Start Dye Sample UVVis UV-Vis Spectroscopy Start->UVVis IR IR Spectroscopy (Fingerprint Region) Start->IR DataAnalysis Spectral Data Analysis UVVis->DataAnalysis IR->DataAnalysis Comparison Library Matching & Comparison DataAnalysis->Comparison Result Identification Result Comparison->Result

A Roadmap for Your Guide

Based on the information gap, here is a practical path forward to complete your comparison guide:

  • Contact Suppliers for Data: Reach out to suppliers like Alfa Chemistry and BOC Sciences to acquire existing IR, UV-Vis, and potentially NMR spectra for this compound [3] [4].
  • Design a Comparison Experiment: Plan a laboratory experiment to generate head-to-head spectroscopic data. The key steps would be:
    • Sample Preparation: Prepare standardized solutions or solid samples of this compound and selected alternative dyes.
    • Instrumental Analysis: Run the samples using FTIR (focusing on the 1450-500 cm⁻¹ fingerprint region for unique identification) and UV-Vis Spectroscopy [5] [6].
    • Data Compilation: Organize the key absorption peaks and spectral patterns into comparison tables.
  • Focus on Practical Interpretation: In your guide, help researchers interpret the data. For instance, explain how the complex pattern in the IR fingerprint region acts as a unique signature for this compound, distinguishing it from other dyes even of the same class [5].

References

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Dates

Last modified: 07-20-2023

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